N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core linked to an indole moiety through a thioether bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the indole derivative with a suitable thiol compound in the presence of a base.
Amide Bond Formation: The final step involves the coupling of the thioether-indole derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide and indole rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the benzamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an indole and a benzamide moiety allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c29-24(27-20-11-5-2-6-12-20)18-31-23-17-28(22-14-8-7-13-21(22)23)16-15-26-25(30)19-9-3-1-4-10-19/h1,3-4,7-10,13-14,17,20H,2,5-6,11-12,15-16,18H2,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLGJVRYUOIJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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